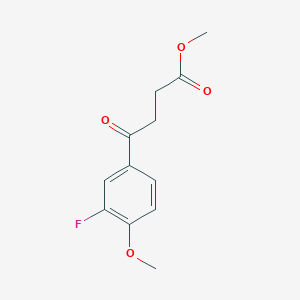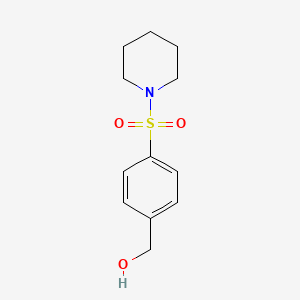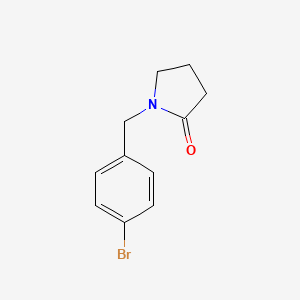
1-(4-Bromobenzyl)pyrrolidin-2-one
Übersicht
Beschreibung
1-(4-Bromobenzyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C11H12BrNO and its molecular weight is 254.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Bromobenzyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromobenzyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatives
- Oxidative Radical Cyclization : It undergoes oxidative radical cyclization with partial or complete reductive desulfonylation to pyrrolizidine derivatives, proceeding via a pseudo SRN1 process involving radical addition (Antonio et al., 1994).
- Synthesis of 1-(4,5-Dihydroxybenzyl)pyrrolidin-2-one Derivatives : It's used in the synthesis of biologically active natural bromophenols and their derivatives, showing significant antioxidant and anticholinergic activities (Rezai et al., 2018).
- Formation of 2-Mercapto-4-(pyrrolidin-1-yl)pyridine Derivatives : Starting from 1-(4-Bromobenzyl)pyrrolidin-2-one, various derivatives with bacteriostatic and antituberculosis activity have been synthesized (Miszke et al., 2008).
Material Science and Spectroscopy
- Ion-Pair Nickel(III) Complexes : The compound is used in preparing ion-pair complexes, which show ferromagnetic behavior in antiferromagnetic exchange systems and exhibit redox properties (Xie et al., 2003).
- Optical Studies and Crystal Structure : It's been used in the synthesis of compounds with potential for mechanofluorochromism and aggregation-induced emission, revealing insights into photophysical behaviors (Weng et al., 2018).
Pharmaceutical Research
- Antifungal Activity : Derivatives of 1-(4-Bromobenzyl)pyrrolidin-2-one have been investigated for their antifungal properties, demonstrating moderate activity in certain contexts (Mu et al., 2015).
- Anti-inflammatory Applications : Certain derivatives show anti-inflammatory properties, potentially serving as dual inhibitors of prostaglandin and leukotriene synthesis with reduced ulcerogenic effects (Ikuta et al., 1987).
Eigenschaften
IUPAC Name |
1-[(4-bromophenyl)methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-10-5-3-9(4-6-10)8-13-7-1-2-11(13)14/h3-6H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHILZRONKPMVRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromobenzyl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



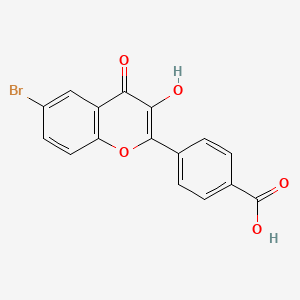

![N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B7849360.png)
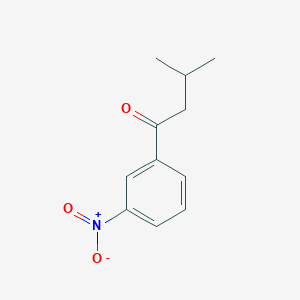



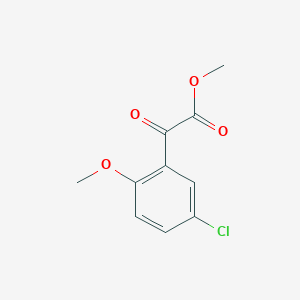
![Methyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate](/img/structure/B7849416.png)
